molecular formula C9H17BrN2O2 B14442439 4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine CAS No. 75315-13-8

4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine

Cat. No.: B14442439
CAS No.: 75315-13-8
M. Wt: 265.15 g/mol
InChI Key: VWTLPIILQFJMSI-UHFFFAOYSA-N
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Description

4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine is an organic compound belonging to the piperidine family. This compound is characterized by the presence of a bromine atom and a nitro group attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine typically involves the bromination of 2,2,6,6-tetramethyl-4-oximinopiperidine using N-bromosuccinimide (NBS) or N-bromoacetamide in a water-hexane mixture. This reaction proceeds through the intermediate formation of 2,2,6,6-tetramethyl-4-bromo-4-nitrosopiperidine, which is then oxidized by excess NBS or bromoacetamide to yield the desired nitro-bromide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to the formation of reactive intermediates, such as nitroxyl radicals, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine is unique due to the presence of both bromine and nitro groups on a highly substituted piperidine ring.

Properties

CAS No.

75315-13-8

Molecular Formula

C9H17BrN2O2

Molecular Weight

265.15 g/mol

IUPAC Name

4-bromo-2,2,6,6-tetramethyl-4-nitropiperidine

InChI

InChI=1S/C9H17BrN2O2/c1-7(2)5-9(10,12(13)14)6-8(3,4)11-7/h11H,5-6H2,1-4H3

InChI Key

VWTLPIILQFJMSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)([N+](=O)[O-])Br)C

Origin of Product

United States

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